molecular formula C9H18ClNO4 B1443777 (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride CAS No. 34582-30-4

(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride

Cat. No.: B1443777
CAS No.: 34582-30-4
M. Wt: 239.69 g/mol
InChI Key: FGBVDHWVRGDHRV-RGMNGODLSA-N
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Description

“(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride” is a chemical compound with the CAS Number: 34582-30-4 . It has a molecular weight of 239.7 and its molecular formula is C9H18ClNO4 . The IUPAC name for this compound is 1-tert-butyl 4-methyl (2S)-2-aminobutanedioate hydrochloride . It is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO4.ClH/c1-9(2,3)14-8(12)6(10)5-7(11)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 . This code provides a unique representation of the compound’s molecular structure. The compound’s canonical SMILES representation is CC©©OC(=O)C@HOC)N.Cl , and its isomeric SMILES representation is CC©©OC(=O)C@HOC)N.Cl .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 239.69 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 239.0924357 g/mol .

Scientific Research Applications

Synthetic Applications and Environmental Fate

Synthetic Pathways and Chemical Recycling :

  • Studies on the synthesis and degradation pathways of various organic compounds, including ethers and esters, highlight the importance of understanding chemical reactivity and environmental behaviors. For instance, research on the degradation of methyl tert-butyl ether (MTBE) in environmental settings underscores the complex interactions between synthetic chemicals and their breakdown processes in nature (Hsieh et al., 2011). Similarly, the synthesis routes for complex molecules such as vandetanib reveal intricate steps that may be relevant for synthesizing and manipulating the structure of "(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride" for specific research applications (Mi, 2015).

Environmental Impact and Biodegradation :

  • The environmental fate of synthetic antioxidants and fuel oxygenates, such as MTBE, has been extensively studied, providing insights into their persistence, human exposure, and potential toxicity. These studies reveal how synthetic compounds can accumulate in various environmental matrices and the challenges associated with their biodegradation (Liu & Mabury, 2020). The understanding of these processes can inform the safe handling and disposal of related compounds, including "this compound."Bioremediation and Natural Attenuation :
  • The bioremediation and natural attenuation of organic compounds such as MTBE suggest that microbial degradation can play a significant role in mitigating environmental contamination. Research in this area highlights the adaptability of microbial communities to degrade synthetic organic compounds, suggesting potential strategies for the environmental management of related substances (Davis & Erickson, 2004).

Safety and Hazards

“(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride” is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(12)6(10)5-7(11)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBVDHWVRGDHRV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855733
Record name 1-tert-Butyl 4-methyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34582-30-4
Record name 1-tert-Butyl 4-methyl L-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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